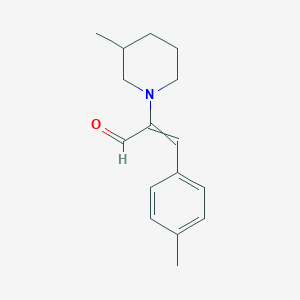
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal is an organic compound that belongs to the class of aldehydes. This compound features a piperidine ring substituted with a methyl group and a phenyl ring substituted with a methyl group. The presence of the aldehyde functional group makes it reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with 3-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)propanoic acid.
Reduction: 3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)propan-1-ol.
Substitution: 4-Nitro-3-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The compound may also interact with receptors in the body, modulating signaling pathways and exerting biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)propan-1-ol: A reduced form of the compound with an alcohol functional group.
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)propanoic acid: An oxidized form of the compound with a carboxylic acid functional group.
4-Methylbenzaldehyde: A precursor used in the synthesis of the compound.
Uniqueness
3-(4-Methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal is unique due to its specific combination of functional groups and structural features. The presence of both the piperidine ring and the aldehyde group allows for diverse chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
560103-02-8 |
|---|---|
Molekularformel |
C16H21NO |
Molekulargewicht |
243.34 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-2-(3-methylpiperidin-1-yl)prop-2-enal |
InChI |
InChI=1S/C16H21NO/c1-13-5-7-15(8-6-13)10-16(12-18)17-9-3-4-14(2)11-17/h5-8,10,12,14H,3-4,9,11H2,1-2H3 |
InChI-Schlüssel |
WTRCQIDNBYBCQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)C(=CC2=CC=C(C=C2)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphonic acid, [[(trans-4-methylcyclohexyl)amino]carbonyl]-](/img/structure/B14214943.png)

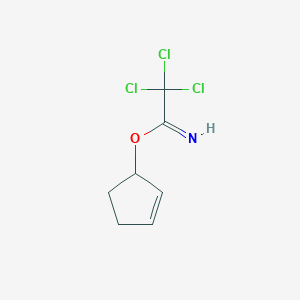
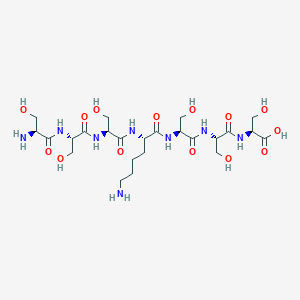
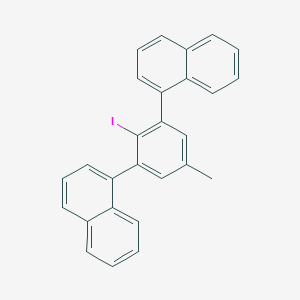
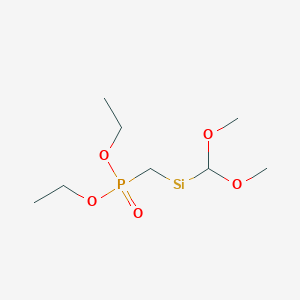
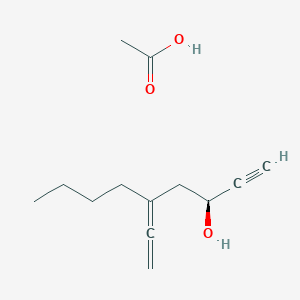


![6-[4,6-Bis(2,4-dibutoxyphenyl)-1,3,5-triazin-2(1H)-ylidene]-3-butoxycyclohexa-2,4-dien-1-one](/img/structure/B14214980.png)
![1-Butyl-7-[(4-methoxyphenyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14214983.png)

